
Tuberculosis inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuberculosis inhibitor 1 is a compound designed to target and inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of ongoing efforts to develop new treatments for tuberculosis, especially in the face of rising drug resistance. Tuberculosis remains a significant global health issue, with millions of new cases and deaths each year .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of hydrazide-hydrazone and thiadiazole derivatives, which are known for their inhibitory activity against Mycobacterium tuberculosis . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets pharmaceutical-grade specifications .
Chemical Reactions Analysis
Types of Reactions: Tuberculosis inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, with modifications that improve its binding affinity to the target enzyme or reduce its toxicity. These derivatives are then tested for their biological activity against Mycobacterium tuberculosis .
Scientific Research Applications
Tuberculosis inhibitor 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tuberculosis inhibitor 1 involves the inhibition of key enzymes essential for the survival and replication of Mycobacterium tuberculosis. One such target is the enoyl-acyl carrier protein reductase (InhA), which plays a crucial role in the biosynthesis of mycolic acid, a major component of the bacterial cell wall . By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to bacterial cell death. Additionally, the compound may interfere with other metabolic pathways, further enhancing its antibacterial activity .
Comparison with Similar Compounds
Ethambutol: Inhibits arabinosyltransferases, preventing the formation of essential cell wall components.
Bedaquiline: Targets ATP synthase, disrupting energy production in Mycobacterium tuberculosis.
Uniqueness: Tuberculosis inhibitor 1 is unique in its dual mechanism of action, targeting both the cell wall synthesis and other metabolic pathways. This dual targeting increases its efficacy against drug-resistant strains of Mycobacterium tuberculosis. Additionally, its chemical structure allows for modifications that can enhance its potency and reduce potential side effects, making it a promising candidate for further development .
Properties
Molecular Formula |
C34H37N5O3 |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-1-[2-(5-naphthalen-2-yl-1H-imidazol-2-yl)-4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C34H37N5O3/c1-22-28(29-16-27(41-2)9-10-30(29)36-22)17-33(40)39-13-12-38(19-23-11-14-42-21-23)20-32(39)34-35-18-31(37-34)26-8-7-24-5-3-4-6-25(24)15-26/h3-10,15-16,18,23,32,36H,11-14,17,19-21H2,1-2H3,(H,35,37) |
InChI Key |
NKRWOMURAOOUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N3CCN(CC3C4=NC=C(N4)C5=CC6=CC=CC=C6C=C5)CC7CCOC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


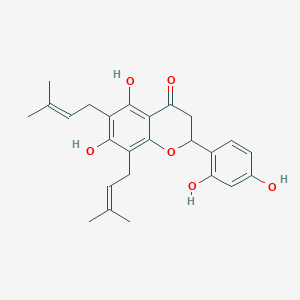

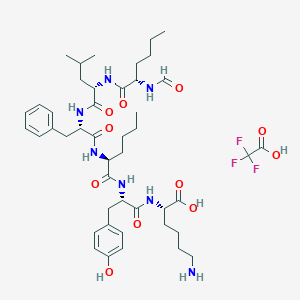
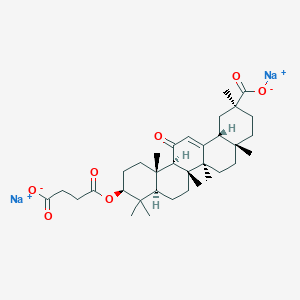
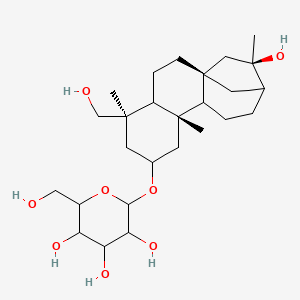
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
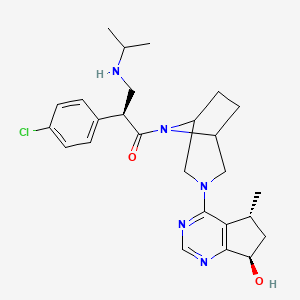
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
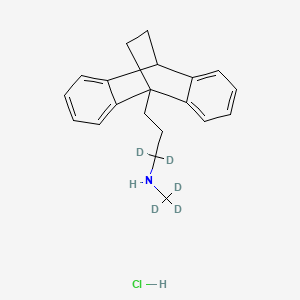

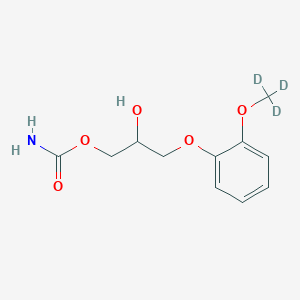
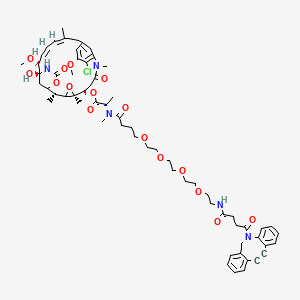
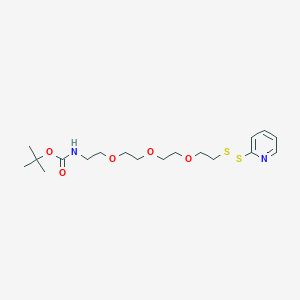
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
